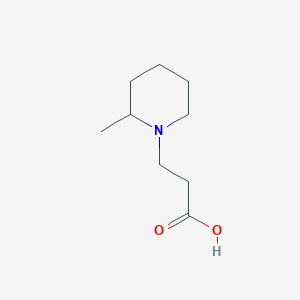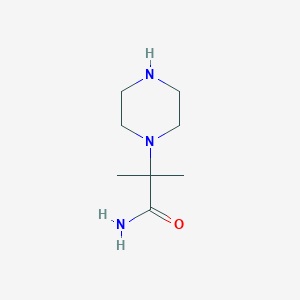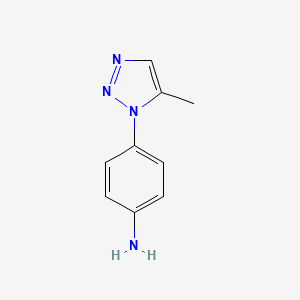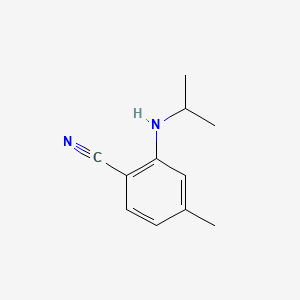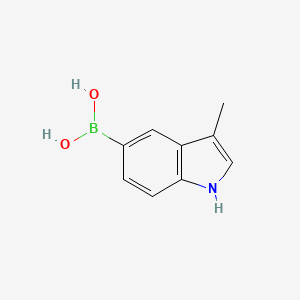
3-Methylpiperidin-4-ol
Descripción general
Descripción
3-Methylpiperidin-4-ol is a chemical compound with the CAS Number: 33557-57-2. It has a molecular weight of 115.18 . It is also known by its IUPAC name, 3-methyl-4-piperidinol .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including 3-Methylpiperidin-4-ol, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Methylpiperidin-4-ol is represented by the linear formula C6H13NO . The InChI code for this compound is 1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 .The hydrochloride form of this compound, 3-methylpiperidin-4-ol hydrochloride, is a white to yellow solid .
Aplicaciones Científicas De Investigación
Reductive Amination and Synthesis
- 3-Methylpiperidin-4-ol derivatives have been utilized in the synthesis of various compounds. For instance, reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride has been successful, producing 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest due to their potential as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Environmental and Health Applications
- 4-Methylpiperidine, a related compound, has been studied for its less harmful environmental impact when used in diluted solutions for Fmoc group removal in SPPS-Fmoc/tBu, a peptide synthesis protocol (Rodríguez et al., 2019).
CO2 Capture and Thermodynamics
- In the context of CO2 capture, the dissolution of CO2 in aqueous solutions of piperidines, including 3-methylpiperidine and 4-methylpiperidine, has been investigated. The study provided insights into the thermodynamics of these processes, which is crucial for developing efficient CO2 capture technologies (Coulier, Lowe, Coxam, & Ballerat-Busserolles, 2018).
Thermochemical Analysis
- Comprehensive thermochemical analyses of various methylpiperidines, including 3-methylpiperidine and 4-methylpiperidine, have been conducted to understand their stability and conformational behavior, which are essential for their application in various chemical processes (Ribeiro da Silva, Cabral, Gomes, & Gomes, 2006).
Pharmaceutical Research
- 3-Methylpiperidin-4-ol derivatives have been synthesized and evaluated for potential anti-amnesiant properties. These compounds have shown effectiveness in enhancing spontaneous working memory activity in mice, indicating their potential application in treating memory-related disorders (Leflemme et al., 2005).
Diagnostic Applications in Neuroscience
- N-[11C]methylpiperidin-4-yl acetate, a derivative, has been used in positron emission tomography (PET) for measuring acetylcholinesterase activity in the human brain, which is significant for diagnosing and understanding neurological conditions like Alzheimer's disease (Tanaka et al., 2001).
Mass Spectrometry and Analytical Chemistry
- Mass spectrometry has been employed to differentiate isomers of compounds like trans-3(4)-aminopiperidin-4(3)-ols, which are precursors to biologically active compounds. This highlights the importance of 3-Methylpiperidin-4-ol derivatives in the precise identification of pharmaceutical compounds (Mazur, Grishina, & Lebedev, 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Methylpiperidin-4-ol are not mentioned in the search results, piperidine derivatives, including 3-Methylpiperidin-4-ol, continue to be of interest in the field of drug discovery due to their presence in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylpiperidin-4-ol, remains an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





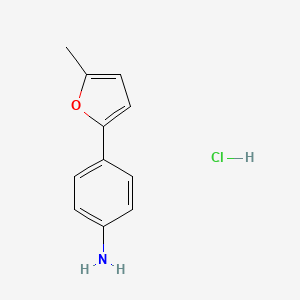
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)




